molecular formula C20H18BrN3O2 B2991414 (3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1706051-23-1

(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Número de catálogo B2991414
Número CAS: 1706051-23-1
Peso molecular: 412.287
Clave InChI: PSOXZWYERBFGEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as BQP, is a chemical compound that has gained significant attention in scientific research. BQP is a small molecule that has been synthesized and studied for its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can act on various targets, receptors, or microorganisms to inhibit the growth of cancer cells. The specific compound may be involved in research targeting certain types of cancer cells and could be part of novel therapeutic strategies .

Anti-Microbial Activity

These compounds also exhibit anti-microbial activity, making them valuable in the development of new antibiotics. Their mechanism of action often involves interfering with the microbial cell’s ability to replicate or synthesize essential proteins .

Anti-Convulsant Activity

Quinoxaline derivatives are explored for their anti-convulsant effects, which could make them candidates for treating epilepsy and other seizure disorders. They may modulate neurotransmitter release or receptor activity in the central nervous system .

Anti-Tuberculosis Activity

Given the rising concern over drug-resistant tuberculosis, quinoxaline derivatives are being evaluated for their efficacy against Mycobacterium tuberculosis. They may offer a new avenue for treatment, especially in cases where traditional drugs are no longer effective .

Anti-Malarial Activity

The anti-malarial activity of quinoxaline derivatives stems from their ability to interfere with the life cycle of the Plasmodium parasite. Research into these compounds could lead to new treatments for malaria, particularly in strains that are resistant to current medications .

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and quinoxaline derivatives are being tested for their potential to treat this condition. Their activity against Leishmania species could be crucial in developing therapies for this often neglected tropical disease .

Direcciones Futuras

Piperidine derivatives, including “(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, are an active area of research due to their importance in drug design . Future research may focus on exploring the biological activities of these compounds and developing efficient synthesis methods.

Mecanismo De Acción

Propiedades

IUPAC Name

(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXZWYERBFGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.